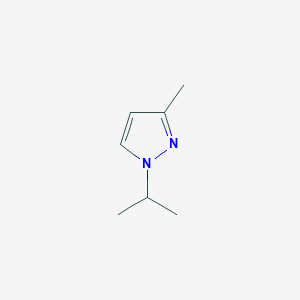

1-异丙基-3-甲基-1H-吡唑

描述

1-Isopropyl-3-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of 1-isopropyl-3-methyl-1H-pyrazole is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles exhibit a wide range of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .科学研究应用

Catalysis and Ligand Synthesis

1-异丙基-3-甲基-1H-吡唑及其衍生物已被应用于催化和配体合成领域。例如,Bovens、Togni和Venanzi(1993年)的研究讨论了光学活性吡唑在制备钯催化的不对称烯丙基烷基化配体中的应用(Bovens, Togni, & Venanzi, 1993)。同样,Grotjahn等人在2002年的研究探讨了具有官能化侧链的吡唑的合成,表明它们作为配体的潜在应用(Grotjahn et al., 2002)。

Molecular Synthesis and Characterization

1-异丙基-3-甲基-1H-吡唑衍生物的合成和表征一直是各种研究的研究课题。Ren等人(2010年)专注于5-氨基-3-甲基硫代-1H-吡唑衍生物的甲基化,并分析了它们的晶体结构(Ren et al., 2010)。Lam、Park和Sloop(2022年)的另一项研究报告了一种新的三氟甲基吲哚吡唑的酸催化合成,突显了吡唑化合物的多样应用(Lam, Park, & Sloop, 2022)。

Material Science and Corrosion Inhibition

1-异丙基-3-甲基-1H-吡唑衍生物还被研究用于材料科学领域,特别是在腐蚀抑制方面。Chetouani等人(2005年)探讨了双吡唑化合物对纯铁在酸性介质中腐蚀的抑制作用,展示了吡唑衍生物在该领域的潜力(Chetouani et al., 2005)。

Photophysical and Quantum Chemical Analysis

吡唑衍生物已被研究其光物理性质及其在不同介质中的行为。例如,Mati等人(2012年)对吡唑啉衍生物的光谱响应进行了研究,这些衍生物与吡唑密切相关,在β-环糊精纳米腔中。他们的工作突显了这些化合物独特的溶剂致色性响应,表明它们在光物理应用中的潜力(Mati et al., 2012)。

Crystallography and Structural Analysis

吡唑衍生物的结构分析是一个重要的研究领域。Claramunt等人(2006年)结合X射线晶体学、NMR和DFT计算研究了各种N-未取代吡唑的结构,包括异丙基和甲基取代物。这项研究有助于理解这些化合物的分子和超分子结构(Claramunt et al., 2006)。

安全和危害

作用机制

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in many important synthetic drug molecules, indicating their potential to bind with high affinity to multiple receptors .

Mode of Action

Pyrazoles, in general, are known for their structural versatility, which allows them to interact with various biological targets . The presence of two adjacent nitrogen atoms in the pyrazole ring can influence its reactivity, leading to changes in its interaction with targets .

Biochemical Pathways

Pyrazole derivatives are known to impact a broad range of pharmacological properties . This suggests that they may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad biological activities of pyrazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .

属性

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-4-7(3)8-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOKFFWKPBELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

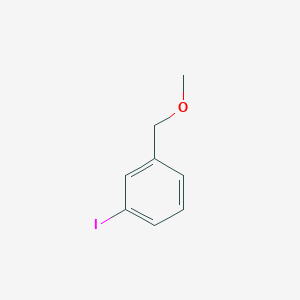

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)